molecular formula C16H21NO3 B13249418 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13249418
M. Wt: 275.34 g/mol
InChI Key: QYKQRJOTUZNLTI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 3-methoxyphenyl group and a 2-methylpropanoyl group

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-methoxyphenyl group using a suitable reagent.

    Addition of the 2-Methylpropanoyl Group: The final step involves the acylation of the piperidine ring with a 2-methylpropanoyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidine: Lacks the ketone group, resulting in different chemical properties and reactivity.

    1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 3-methoxyphenyl and 2-methylpropanoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H21NO3/c1-11(2)15(18)14-8-5-9-17(16(14)19)12-6-4-7-13(10-12)20-3/h4,6-7,10-11,14H,5,8-9H2,1-3H3

InChI Key

QYKQRJOTUZNLTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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